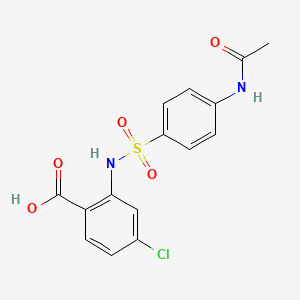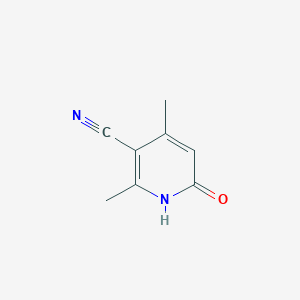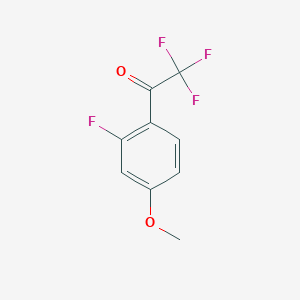![molecular formula C8H12Cl2N2O2 B2541752 Ácido 2-[(piridin-3-ilmetil)amino]acético dihidrocloruro CAS No. 1171594-48-1](/img/structure/B2541752.png)
Ácido 2-[(piridin-3-ilmetil)amino]acético dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O2. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a pyridin-3-ylmethylamino group. This compound is often used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Métodos De Preparación
The synthesis of 2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride typically involves the reaction of pyridin-3-ylmethylamine with chloroacetic acid in the presence of a suitable base. The reaction conditions often include:
Solvent: Aqueous or organic solvents such as ethanol or methanol.
Temperature: Moderate temperatures ranging from 25°C to 80°C.
Catalysts: Basic catalysts like sodium hydroxide or potassium carbonate.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism by which 2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets. The pyridin-3-ylmethylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, depending on the context of its use.
Comparación Con Compuestos Similares
2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride can be compared with other similar compounds, such as:
- 2-[(Pyridin-2-ylmethyl)amino]acetic acid dihydrochloride
- 2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride
These compounds share similar structures but differ in the position of the pyridinyl group. The unique position of the pyridin-3-ylmethyl group in 2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride may confer distinct chemical and biological properties, making it suitable for specific applications.
Propiedades
IUPAC Name |
2-(pyridin-3-ylmethylamino)acetic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c11-8(12)6-10-5-7-2-1-3-9-4-7;;/h1-4,10H,5-6H2,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHZVIDCEUGUGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-fluorophenoxy)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2541670.png)
![(2E)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(furan-3-yl)prop-2-enamide](/img/structure/B2541671.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B2541673.png)


![6-(3-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2541677.png)

![4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2541682.png)

![2-[(2-methylphenyl)methyl]-5-(1-phenylethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2541687.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2541690.png)
![1-[4-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2541692.png)
